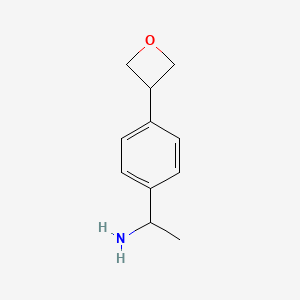

1-(4-(Oxetan-3-YL)phenyl)ethanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La 1-(4-(Oxétan-3-YL)phényl)éthanamine est un composé organique présentant un cycle oxétane lié à un groupe phényle, qui est lui-même connecté à un groupe éthanamine. Le cycle oxétane, un éther cyclique à quatre chaînons, est connu pour sa structure tendue et sa réactivité unique.

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse de la 1-(4-(Oxétan-3-YL)phényl)éthanamine implique généralement la formation du cycle oxétane, suivie de son attachement aux groupes phényle et éthanamine. Une méthode courante inclut la réaction de Paternò–Büchi, où un composé carbonylé réagit avec une alcène sous lumière UV pour former le cycle oxétane . Une autre approche implique la cyclisation de diols ou d'halohydrines .

Méthodes de Production Industrielle : La production industrielle de dérivés oxétane emploie souvent des réactions de cyclisation à haut rendement et des techniques de purification efficaces. L'utilisation de catalyseurs et de conditions réactionnelles optimisées assure la scalabilité et la rentabilité .

Analyse Des Réactions Chimiques

Types de Réactions : La 1-(4-(Oxétan-3-YL)phényl)éthanamine subit diverses réactions chimiques, notamment:

Oxydation : Le cycle oxétane peut être oxydé pour former des intermédiaires plus réactifs.

Réduction : Les réactions de réduction peuvent ouvrir le cycle oxétane, conduisant à différents produits.

Substitution : Le groupe phényle permet des réactions de substitution aromatique électrophile.

Réactifs et Conditions Courants :

Oxydation : Les oxydants courants incluent les peroxydes et l'oxygène.

Réduction : Des agents réducteurs comme l'hydrure de lithium aluminium (LiAlH4) sont utilisés.

Substitution : Les halogènes et autres électrophiles peuvent être utilisés pour les réactions de substitution.

Principaux Produits :

Oxydation : Formation de produits hydroxylés ou contenant des groupes carbonyles.

Réduction : Alcools ou amines à cycle ouvert.

Substitution : Dérivés phényliques halogénés ou alkylés.

Applications de la Recherche Scientifique

La 1-(4-(Oxétan-3-YL)phényl)éthanamine a des applications diverses dans la recherche scientifique :

Chimie : Utilisée comme bloc de construction pour la synthèse de molécules complexes et de polymères.

Biologie : Étudiée pour son potentiel en tant que composé bioactif dans la découverte de médicaments.

Médecine : Explorée pour son rôle dans le développement de nouveaux produits pharmaceutiques aux propriétés améliorées.

Industrie : Utilisée dans la production de matériaux et de revêtements avancés.

Mécanisme d'Action

Le mécanisme d'action de la 1-(4-(Oxétan-3-YL)phényl)éthanamine implique son interaction avec des cibles moléculaires par l'intermédiaire du cycle oxétane. Le cycle tendu peut subir des réactions d'ouverture de cycle, conduisant à la formation d'intermédiaires réactifs qui interagissent avec les molécules biologiques. Ce composé peut moduler diverses voies biochimiques, ce qui en fait un outil précieux en chimie médicinale .

Composés Similaires :

Oxétane : Le composé parent avec un simple cycle à quatre chaînons.

Azétidine : Un composé cyclique à quatre chaînons similaire avec un atome d'azote au lieu de l'oxygène.

Unicité : La 1-(4-(Oxétan-3-YL)phényl)éthanamine se distingue par sa combinaison unique du cycle oxétane et de la structure phényl-éthanamine. Cette combinaison confère des propriétés physicochimiques et une réactivité distinctes, ce qui en fait un composé polyvalent pour diverses applications .

Applications De Recherche Scientifique

1-(4-(Oxetan-3-YL)phenyl)ethanamine has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing complex molecules and polymers.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its role in developing new pharmaceuticals with improved properties.

Industry: Utilized in the production of advanced materials and coatings.

Mécanisme D'action

The mechanism of action of 1-(4-(Oxetan-3-YL)phenyl)ethanamine involves its interaction with molecular targets through the oxetane ring. The strained ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. This compound can modulate various biochemical pathways, making it a valuable tool in medicinal chemistry .

Comparaison Avec Des Composés Similaires

Oxetane: The parent compound with a simple four-membered ring.

Azetidine: A similar four-membered ring compound with a nitrogen atom instead of oxygen.

Epoxide: A three-membered cyclic ether with similar reactivity but different ring strain.

Uniqueness: 1-(4-(Oxetan-3-YL)phenyl)ethanamine stands out due to its unique combination of the oxetane ring and phenyl-ethanamine structure. This combination imparts distinct physicochemical properties and reactivity, making it a versatile compound for various applications .

Propriétés

Formule moléculaire |

C11H15NO |

|---|---|

Poids moléculaire |

177.24 g/mol |

Nom IUPAC |

1-[4-(oxetan-3-yl)phenyl]ethanamine |

InChI |

InChI=1S/C11H15NO/c1-8(12)9-2-4-10(5-3-9)11-6-13-7-11/h2-5,8,11H,6-7,12H2,1H3 |

Clé InChI |

WMPQPHUIQKMBQI-UHFFFAOYSA-N |

SMILES canonique |

CC(C1=CC=C(C=C1)C2COC2)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2H-Indeno[2,1-c]pyridine](/img/structure/B11914554.png)

![5-Chloro-1H-pyrazolo[4,3-d]pyrimidin-3-amine](/img/structure/B11914591.png)

![[1,3]Dioxolo[4,5-f]quinoline](/img/structure/B11914644.png)